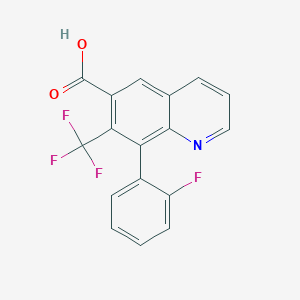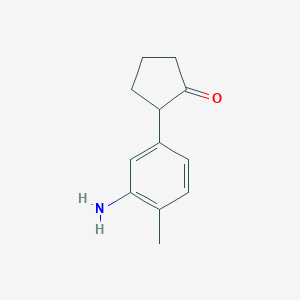![molecular formula C10H17NO2 B13258340 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13258340.png)
4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C₁₀H₁₇NO₂ It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethylamino group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of furan-2-carbaldehyde with ethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-butanone under reductive amination conditions to yield the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-one.
Reduction: Formation of 4-{[1-(Tetrahydrofuran-2-yl)ethyl]amino}butan-2-ol.
Substitution: Formation of halogenated derivatives such as 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-yl chloride.
Scientific Research Applications
4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a butanol chain.
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Contains a triazolo-triazine ring system attached to the furan ring.
Uniqueness
4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a butanol chain allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-[1-(furan-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-8(12)5-6-11-9(2)10-4-3-7-13-10/h3-4,7-9,11-12H,5-6H2,1-2H3 |
InChI Key |
VMZPPPZUAFJNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


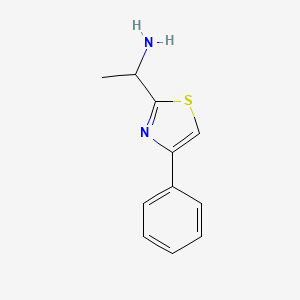
![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane](/img/structure/B13258263.png)

![2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13258275.png)

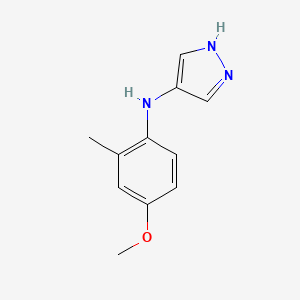
amine](/img/structure/B13258285.png)
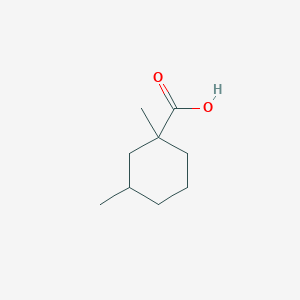
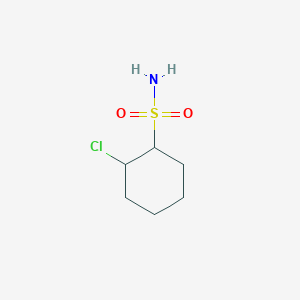
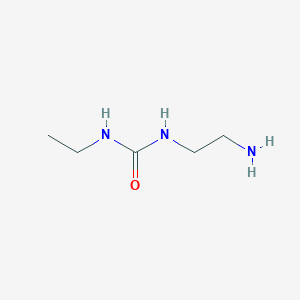
![4-[(1-Methoxypropan-2-yl)amino]butan-2-ol](/img/structure/B13258306.png)
![6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid](/img/structure/B13258312.png)
